2-[(1Z)-2-Nitroprop-1-en-1-yl]furan
Overview
Description
2-[(1Z)-2-Nitroprop-1-en-1-yl]furan is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by a furan ring substituted with a nitroprop-1-en-1-yl group, which contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
2-[(1Z)-2-Nitroprop-1-en-1-yl]furan, commonly referred to as Nitrofuran, is a chemical compound that has generated significant attention in the scientific community due to its remarkable therapeutic efficacy . It has been employed as a medicine in a number of distinct disease areas . The primary targets of Nitrofuran are bacterial strains .
Mode of Action
Nitrofuran exhibits a wide range of advantageous biological and pharmacological characteristics . It interacts with its bacterial targets, leading to changes that result in the inhibition of bacterial growth
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1Z)-2-Nitroprop-1-en-1-yl]furan typically involves the reaction of furan with nitroalkenes under specific conditions. One common method is the condensation of furan with nitropropene in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the nitroprop-1-en-1-yl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-[(1Z)-2-Nitroprop-1-en-1-yl]furan undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the nitroprop-1-en-1-yl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Scientific Research Applications
2-[(1Z)-2-Nitroprop-1-en-1-yl]furan has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
2-Nitrofuran: Similar structure but lacks the prop-1-en-1-yl group.
2-[(1Z)-2-Nitroprop-1-en-1-yl]benzene: Similar nitroprop-1-en-1-yl group but with a benzene ring instead of a furan ring.
Uniqueness: 2-[(1Z)-2-Nitroprop-1-en-1-yl]furan is unique due to the presence of both the furan ring and the nitroprop-1-en-1-yl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-[(Z)-2-nitroprop-1-enyl]furan | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-6(8(9)10)5-7-3-2-4-11-7/h2-5H,1H3/b6-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQJRPWHHXBVQO-WAYWQWQTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CO1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CO1)/[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33322-20-2 | |
Record name | 2-(2-Nitro-1-propenyl)furan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033322202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furan, 2-(2-nitro-1-propenyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35560 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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